molecular formula C20H21N5O2 B2806806 4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 915930-16-4

4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2806806
CAS No.: 915930-16-4
M. Wt: 363.421
InChI Key: FKZLLRZRUUUBJK-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and imidazole-containing molecules, such as:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate.

    Imidazole: A simple imidazole compound with various applications.

Uniqueness

4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific structure and combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,7-dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(2)25(19)14(3)15-9-7-6-8-10-15/h5-10,12,14H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZLLRZRUUUBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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